Methyl 3-(2-fluorophenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(2-fluorophenyl)-2-oxopropanoate is an organic compound characterized by its molecular structure, which includes a fluorophenyl group attached to a propanoate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzaldehyde and ethyl acetate as starting materials.
Reaction Conditions: The reaction involves a Knoevenagel condensation, where the aldehyde reacts with ethyl acetate in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction parameters more precisely.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various fluorinated derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(2-fluorophenyl)-2-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(2-fluorophenyl)-2-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes.
Comparison with Similar Compounds
Methyl 3-(3-fluorophenyl)-2-oxopropanoate: Similar structure but with a different position of the fluorine atom.
Methyl 3-(2-fluorophenyl)propanoate: A closely related compound without the oxo group.
Uniqueness: Methyl 3-(2-fluorophenyl)-2-oxopropanoate is unique due to the presence of the oxo group, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI Key |
FLZITMTXIUYVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=C1F |
Origin of Product |
United States |
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